molecular formula C32H31F2N4O4+ B12354461 (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide

(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide

Cat. No.: B12354461
M. Wt: 573.6 g/mol
InChI Key: UOOUMVIIOMPBFS-UCFFOFKASA-O
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Description

The compound (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes fluorine atoms, a quinazolin-1-ium moiety, and a tetrahydrocarbazole core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide involves multiple steps, including the formation of the quinazolin-1-ium ring, the introduction of fluorine atoms, and the construction of the tetrahydrocarbazole core. The reaction conditions typically require specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the quinazolin-1-ium moiety or other functional groups.

    Substitution: Fluorine atoms and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolin-1-ium derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide: has a wide range of scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, molecular interactions, and synthetic methodologies.

    Biology: It can be used as a probe to investigate biological pathways, enzyme interactions, and cellular processes.

    Industry: The compound may find use in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide: can be compared to other fluorinated quinazolin-1-ium derivatives and tetrahydrocarbazole compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H31F2N4O4+

Molecular Weight

573.6 g/mol

IUPAC Name

(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide

InChI

InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,19,42H,11-13H2,1-4H3,(H2-,35,36,39)/p+1/t16-,19?/m0/s1

InChI Key

UOOUMVIIOMPBFS-UCFFOFKASA-O

Isomeric SMILES

CC1=C(C=CC=C1N2C(=O)C3C=CC=C(C3=[N+](C2=O)C)F)C4=C(C=C(C5=C4C6=C(N5)C[C@H](CC6)C(C)(C)O)C(=O)N)F

Canonical SMILES

CC1=C(C=CC=C1N2C(=O)C3C=CC=C(C3=[N+](C2=O)C)F)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F

Origin of Product

United States

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